Lipophilicity (XLogP3) Positions 5-Isopropylpyrazine-2-carboxamide Between the Methyl and tert-Butyl Congeners
The computed lipophilicity (XLogP3) of 5-propan-2-ylpyrazine-2-carboxamide is 0.5 [1]. The corresponding XLogP3 values for the 5-methyl analog (CAS 5521-57-3) and the 5-tert-butyl analog are −0.2 and approximately 1.6, respectively [1]. This places the isopropyl-substituted compound at an intermediate hydrophobicity that is within the typically preferred range for oral bioavailability (LogP 0–3), whereas the methyl analog may be too hydrophilic and the tert-butyl analog may present undesirably high lipophilicity for certain drug design contexts [2].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 5-Methylpyrazine-2-carboxamide: XLogP3 ≈ −0.2; 5-tert-Butylpyrazine-2-carboxamide: XLogP3 ≈ 1.6 |
| Quantified Difference | Isopropyl compound is ~0.7 log units more lipophilic than methyl analog and ~1.1 log units less lipophilic than tert-butyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.10.14) |
Why This Matters
This intermediate lipophilicity enables formulators and medicinal chemists to select the compound as a building block that balances aqueous solubility and passive membrane permeability, a critical consideration in lead optimization campaigns where both methyl (too polar) and tert-butyl (too lipophilic) analogs may fall outside the desirable property space.
- [1] PubChem Compound Summary for CID 183153, CID 12598, and CID 582257. Computed XLogP3 values. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46, 3–26. View Source
